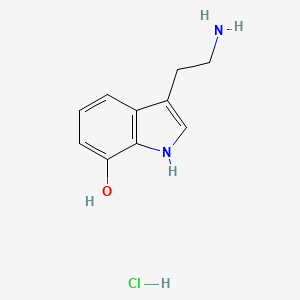

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUBNPKLRQADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640281-46-5 | |

| Record name | 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride typically involves the reaction of indole with ethylene diamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and chloromethane (CH3Cl) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride can modulate serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Studies have shown that derivatives of this compound exhibit high affinity towards these receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of indole derivatives, including 3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride. In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives have shown significant cytotoxicity against breast cancer and leukemia cell lines .

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. This property positions it as a candidate for developing new antibiotics amid rising antibiotic resistance .

Case Studies

Mechanism of Action

The compound exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the action of serotonin. This interaction leads to the activation of downstream signaling pathways that regulate various physiological processes, including mood, cognition, and gastrointestinal motility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Aminoethyl Substituents

Compound : Indol-2(3h)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride (CAS 101231-37-2)

- Core Structure: Indol-2-one (oxidized indole) with a benzylaminoethyl and phenyl group at the 3-position.

- Key Differences: The benzyl and phenyl groups increase lipophilicity compared to the hydroxyl group in the target compound.

Compound : 5-Methoxytryptamine Hydrochloride

Heterocyclic Compounds with Aminoethyl Chains

Compound : 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Hydrochloride

- Core Structure: Triazolone ring with aminoethyl and methyl substituents.

- The 4-methyl group may enhance metabolic stability compared to the hydroxyl group in the target compound .

Compound : 4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride

- Core Structure: Oxadiazole-linked biphenyl system with aminomethyl and phenol groups.

- Key Differences: The oxadiazole ring introduces rigidity and metabolic stability, contrasting with the flexible indole core. Phenolic hydroxyl groups may enhance solubility compared to the indole’s hydroxyl .

Anthraquinone and Flavonoid Derivatives

Compound : 1,8-Dihydroxy-3-(((2-(pyridin-3-yl)ethyl)amino)methyl)anthracene-9,10-dione Hydrochloride

- Core Structure: Anthraquinone with pyridinylethylamino and hydroxyl groups.

- Key Differences: The planar anthraquinone core enables intercalation with DNA/RNA, unlike the indole system.

Compound : Methylflavonolamine Hydrochloride (MFA)

- Structure: Flavone core with a hydroxypropoxy-isopropylamino chain.

- Key Differences: The flavone system confers antioxidant properties, absent in the indole derivative. The β-blocker-like side chain (isopropylamino) suggests adrenergic receptor activity .

Structural and Functional Analysis Table

Biological Activity

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is a compound of significant interest in pharmacological research, particularly due to its interaction with the serotonin system and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Receptor

The primary target of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is the 5-HT2A receptor , a subtype of serotonin receptor. This receptor plays a crucial role in various physiological processes, including mood regulation, appetite control, and sleep patterns. By modulating the activity of this receptor, the compound can influence serotonin signaling pathways, which may lead to therapeutic effects similar to those observed with other serotonergic agents like psilocin.

Biochemical Pathways

The interaction with the 5-HT2A receptor triggers several downstream signaling cascades. These include the activation of phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C (PKC), which subsequently influences gene expression and cellular metabolism .

Biological Activity

Cellular Effects

Research indicates that indole derivatives, including 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride, can significantly affect cell function. These effects include alterations in cell signaling pathways and gene expression profiles. The compound has been shown to induce apoptosis in certain cancer cell lines, demonstrating its potential as an anticancer agent .

Dosage and Efficacy

The efficacy of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride varies with dosage. Studies have indicated that lower concentrations can promote cell viability in non-cancerous cells while higher concentrations may lead to cytotoxic effects in tumor cells. This duality suggests a potential therapeutic window for its application in treating mood disorders and certain cancers .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride:

-

In Vitro Studies :

- A study demonstrated that the compound exhibits a binding affinity (Ki) of approximately 24.9 μM to serotonin transporters, indicating its potential role in modulating serotonin levels .

- Additional experiments showed that at concentrations as low as 0.6 μM, significant morphological changes in treated cells were observed, including cell rounding and detachment, indicative of cytotoxicity .

-

Cell Line Testing :

- In tests against various cancer cell lines (e.g., MCF-7), the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

- Flow cytometry analyses revealed that treatment with 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride led to increased caspase activity, confirming its role in inducing apoptosis in cancer cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride?

- Methodology :

- Step 1 : Construct the indole core via cyclization of substituted precursors. For example, use a nitrile oxide cycloaddition or Buchwald-Hartwig amination to introduce the aminoethyl group .

- Step 2 : Introduce the 7-hydroxy group via regioselective hydroxylation using catalysts like Cu(I) under controlled pH conditions .

- Step 3 : Form the hydrochloride salt by treating the freebase with concentrated HCl in anhydrous ethanol, followed by recrystallization .

- Key Considerations : Monitor reaction intermediates using LC-MS and confirm regiochemistry via H NMR (e.g., δ 8.62 ppm for indole protons) .

Q. How should researchers characterize the purity and stability of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 280 nm; validate against a reference standard (e.g., ≥98% purity) .

- TLC : Employ silica gel plates with ethyl acetate/ammonia (50:1) to detect impurities like unreacted precursors .

- Elemental Analysis : Confirm chloride content via titration (e.g., ≤0.02% chloride impurity) .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Solubility Profile :

- Water : 10–20 mg/mL (pH 4–6, due to hydrochloride salt) .

- Organic Solvents : DMSO (50 mM stock solutions) or ethanol for cell-based assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity in receptor studies?

- Design Strategies :

- Substituent Analysis : Compare analogs from ’s table (e.g., 5-fluoro vs. 7-hydroxy derivatives) to assess steric/electronic effects .

- Computational Modeling : Perform docking studies using MOE software to predict interactions with serotonin receptors (e.g., 5-HT) .

Q. How to resolve contradictions in reported metabolic pathway data?

- Approach :

- Enzyme Inhibition Assays : Test cytochrome P450 (CYP3A4/2D6) interactions using human liver microsomes and LC-MS/MS metabolite profiling .

- Cross-Study Comparison : Control variables like assay pH (e.g., acidic vs. neutral conditions alter amine reactivity) and cell lines (HEK293 vs. HepG2) .

- Case Study : Discrepancies in oxidative metabolism may arise from differences in hydrochloride salt dissociation rates .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.